molecular formula C8H15NO3 B13302833 (2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid

(2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid

Cat. No.: B13302833
M. Wt: 173.21 g/mol
InChI Key: KREPCQKFJFZPBE-AHXFUIDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a 5-methyloxolan-2-yl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable oxirane derivative with an amino acid precursor. The reaction conditions often include the use of a solvent such as water or an organic solvent, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amino acid derivatives.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols or other reduced forms of the compound.

Scientific Research Applications

(2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid: shares structural similarities with other amino acids and oxirane derivatives.

    2-amino-3-(5-methyloxolan-2-yl)propanoic acid: A closely related compound with similar functional groups.

    5-methyloxolan-2-yl derivatives: Compounds with the same oxirane ring structure but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid

InChI

InChI=1S/C8H15NO3/c1-5-2-3-6(12-5)4-7(9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)/t5?,6?,7-/m0/s1

InChI Key

KREPCQKFJFZPBE-AHXFUIDQSA-N

Isomeric SMILES

CC1CCC(O1)C[C@@H](C(=O)O)N

Canonical SMILES

CC1CCC(O1)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.